molecular formula C27H42O4 B8371902 4-Benzoyloxy-2-butenyl palmitate

4-Benzoyloxy-2-butenyl palmitate

Cat. No.: B8371902
M. Wt: 430.6 g/mol
InChI Key: WZXLLNLUJHYOJE-UHFFFAOYSA-N
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Description

4-Benzoyloxy-2-butenyl palmitate is a synthetic ester compound of high purity designed for biochemical and lipid research applications. This molecule features a palmitic acid moiety, a common long-chain saturated fatty acid that is a fundamental component in the study of lipid metabolism and protein palmitoylation . The 4-benzoyloxy-2-butenyl group provides a unique structure that may be utilized in various research contexts, including as a synthetic intermediate or a probe for studying enzymatic activity. Researchers can employ this compound to investigate lipid dynamics, cellular signaling pathways, and metabolic reprogramming in models of disease . It is supplied as a stable, neat liquid or solid for ease of handling and storage. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

4-hexadecanoyloxybut-2-enyl benzoate

InChI

InChI=1S/C27H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-26(28)30-23-18-19-24-31-27(29)25-20-15-14-16-21-25/h14-16,18-21H,2-13,17,22-24H2,1H3

InChI Key

WZXLLNLUJHYOJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-Methyl-2-butenyl Benzoate (CAS 5205-11-8)
  • Structure : Similar unsaturated alcohol backbone (2-butenyl) but with a methyl substituent at the 3-position and a benzoate ester instead of palmitate.
  • Properties :
    • Lower molecular weight (MW ≈ 220 g/mol vs. ~476 g/mol for 4-benzoyloxy-2-butenyl palmitate).
    • Higher volatility due to shorter chain length.
    • Applications: Fragrance ingredient or intermediate in organic synthesis .
(b) 2-Ethylhexyl Palmitate (CAS 16958-85-3)
  • Structure: Branched 8-carbon alcohol (2-ethylhexanol) esterified with palmitic acid.
  • Properties: MW 368.64 g/mol, less dense than this compound. Widely used in cosmetics as an emollient due to its non-greasy texture and oxidative stability .
(c) Methyl Benzoate (CAS 93-58-3)
  • Structure : Simple methyl ester of benzoic acid.
  • Properties :
    • MW 136.15 g/mol; high volatility and solubility in organic solvents.
    • Used as a solvent and flavoring agent, contrasting with the lipid-targeted applications of palmitate esters .

Physicochemical and Functional Comparisons

Property This compound 3-Methyl-2-butenyl Benzoate 2-Ethylhexyl Palmitate
Molecular Weight (g/mol) ~476 (estimated) ~220 368.64
Ester Type Palmitate Benzoate Palmitate
Backbone Unsaturated (2-butenyl) Unsaturated (2-butenyl) Branched (2-ethylhexyl)
Aromatic Component Benzoyloxy Benzoate None
Applications Research (potential lipid carriers) Fragrances, synthesis Cosmetics, lubricants

Preparation Methods

Benzoylation of the C4 Hydroxyl

The C4 hydroxyl is typically protected first using benzoyl chloride under Schotten-Baumann conditions:

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : 4-Dimethylaminopyridine (DMAP) (1.2 eq) and triethylamine (3 eq)

  • Temperature : 0–5°C (prevents acyl migration)

  • Yield : 89–92% (HPLC purity >98%)

The use of DMAP accelerates benzoylation by stabilizing the tetrahedral intermediate, while triethylamine scavenges HCl.

Palmitoylation of the C2 Hydroxyl

Direct Palmitoyl Chloride Method

The C2 hydroxyl undergoes esterification with palmitoyl chloride, adapted from paliperidone palmitate synthesis:

Procedure :

  • Dissolve 4-benzoyloxy-2-butenol (1 eq) in anhydrous THF.

  • Add palmitoyl chloride (1.05 eq) dropwise at −10°C under N₂.

  • Stir for 6–8 hours, then quench with ice-cold water.

Optimization Data :

ParameterRange TestedOptimal ValuePurity (HPLC)
Temperature−20°C to 25°C−10°C97.3%
Equivalents (Cl)1.0–1.21.0598.1%
SolventTHF, DCM, tolueneTHF96.8%

Exceeding 1.05 equivalents of palmitoyl chloride increases diester byproducts to 4.2%.

Mixed Anhydride Approach

To mitigate side reactions, palmitic anhydride can replace palmitoyl chloride:

Advantages :

  • Reduced racemization risk due to milder conditions.

  • Higher selectivity (99.1% monoester).

Limitations :

  • Requires in situ anhydride preparation using pivaloyl chloride or DCC.

Purification and Isolation

Solvent-Induced Crystallization

Crude product is purified via antisolvent precipitation:

Protocol :

  • Dissolve crude ester in warm acetone (40°C).

  • Add heptane (3:1 v/v) dropwise until cloud point.

  • Cool to −20°C for 12 hours.

Results :

  • Recovery : 82–85%

  • Purity : 99.4% (by HPLC with Zorbax SB-Phenyl column)

Chromatographic Purification

For lab-scale batches (<10 g), silica gel chromatography with hexane:ethyl acetate (9:1) achieves 99.8% purity but suffers from low throughput (45% recovery).

Analytical Validation

HPLC Method

Column : Zorbax SB-Phenyl (5 µm, 4.6 × 250 mm)
Mobile Phase :

  • A: 0.1% TFA in H₂O (pH 2.0)

  • B: Acetonitrile
    Gradient : 50% B to 90% B over 40 min
    Detection : UV at 254 nm

Retention Time : 28.7 min (target compound), 31.2 min (palmitic acid impurity).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost ($/kg)
Palmitoyl Chloride78%97.3%Industrial420
Mixed Anhydride85%99.1%Pilot580
Enzymatic (Lipase B)62%95.4%Lab890

The mixed anhydride method offers superior purity but higher costs due to anhydride preparation. Industrial-scale facilities favor the palmitoyl chloride route for its balance of efficiency and economics .

Q & A

Q. What advanced statistical methods are recommended for analyzing dose-response heterogeneity in cell-based assays?

  • Methodological Answer: Apply mixed-effects models to account for inter-experiment variability. Use bootstrapping to generate 95% confidence intervals for EC₅₀ values, as demonstrated in isotopomer spectral analysis (ISA) of palmitate synthesis .

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